molecular formula C6H4Cl2O4S2 B1266731 1,2-Benzenedisulfonyl dichloride CAS No. 6461-76-3

1,2-Benzenedisulfonyl dichloride

Cat. No. B1266731
CAS RN: 6461-76-3
M. Wt: 275.1 g/mol
InChI Key: YBGQXNZTVFEKEN-UHFFFAOYSA-N
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Description

1,2-Benzenedisulfonyl dichloride is a chemical compound that serves as a crucial intermediate in organic synthesis. Its derivatives, such as benzenedisulfonimides, have found significant applications as safe and efficient Bronsted acid catalysts due to their excellent catalytic properties and safety profile (Barbero et al., 2013).

Synthesis Analysis

The synthesis of structurally related compounds, like dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, involves interactions with chlorosulfonic acid, showcasing the diverse synthetic routes available for benzenedisulfonyl derivatives (Rublova et al., 2017).

Molecular Structure Analysis

Structural characterization through X-ray diffraction reveals the detailed molecular geometry of benzenedisulfonyl chloride derivatives, providing insights into their steric and electronic configurations which are crucial for understanding their reactivity and catalytic properties (Rublova et al., 2017).

Chemical Reactions and Properties

Benzenedisulfonyl chloride derivatives have been utilized in various chemical transformations, demonstrating their versatility as reagents and catalysts. For example, they have been employed in the synthesis of branched-chain amino sugars through reactions with sodium methoxide (Tatsuta et al., 1982).

Scientific Research Applications

Synthesis of Branched-Chain Amino Sugars

1,2-Benzenedisulfonyl dichloride has been utilized in the synthesis of branched-chain amino sugars. For example, Tatsuta et al. (1982) described the preparation of Methyl 2-amino-2N,3O-(o-benzenedisulfonyl)-2-deoxy-α-D-glucopyranoside from methyl 2-amino-2-deoxy-α-D-glucopyranoside and o-benzenedisulfonyl dichloride, leading to the formation of specific branched-chain amino sugar derivatives (Tatsuta et al., 1982).

Development of Chiral Bronsted Acids

1,2-Benzenedisulfonimide derivatives, synthesized using 1,2-benzenedisulfonyl dichloride, have been explored for their potential as chiral Bronsted acids in organic reactions. Barbero et al. (2011) conducted a study focusing on the synthesis of these compounds and their application in catalyzing acid-organic reactions (Barbero et al., 2011).

Application in Organic Synthesis

1,2-Benzenedisulfonyl dichloride has been used in various organic synthesis processes. For instance, Carlsen (1998) described the preparation of N-(4-methoxybenzyl)-o-benzenedisulfonimide from o-benzenedisulfonyl chloride, which was then used for the benzylation of alcohols and phenols, demonstrating its utility in organic compound synthesis (Carlsen, 1998).

Study in Pharmacokinetics

The compound Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide), which is synthesized using 1,2-benzenedisulfonyl dichloride, has been investigated for its pharmacokinetic properties in the treatment of solid tumors. Van Kesteren et al. (2002) conducted a study that designed and validated a population pharmacokinetic model for Indisulam, demonstrating its importance in oncological research (Van Kesteren et al., 2002).

Catalytic Properties in Organic Reactions

1,2-Benzenedisulfonimide, a derivative of 1,2-benzenedisulfonyl dichloride, has been noted for its catalytic properties and acidity. Barbero et al. (2013) explored these properties in organic reactions, highlighting its effectiveness and safety as a Bronsted acid catalyst (Barbero et al., 2013).

Safety And Hazards

1,2-Benzenedisulfonyl dichloride is a corrosive material that can cause severe skin burns and eye damage . It should be stored in dry conditions as it is sensitive to moisture and reacts in water .

properties

IUPAC Name

benzene-1,2-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGQXNZTVFEKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983223
Record name Benzene-1,2-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenedisulfonyl dichloride

CAS RN

6461-76-3
Record name 6461-76-3
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Record name Benzene-1,2-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedisulfonyl Dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CK Jones, DW Engers, AD Thompson… - Journal of medicinal …, 2011 - ACS Publications
There is an increasing amount of literature data showing the positive effects on preclinical antiparkinsonian rodent models with selective positive allosteric modulators of metabotropic …
Number of citations: 64 pubs.acs.org
CK Jones, DW Engers, AD Thompson… - Journal of medicinal …, 2011 - ncbi.nlm.nih.gov
There is an increasing amount of literature data showing the positive effects on preclinical anti-Parkinsonian rodent models with selective positive allosteric modulators of metabotropic …
Number of citations: 2 www.ncbi.nlm.nih.gov
AJ Robichaud, DW Engers, CW Lindsley… - ACS Chemical …, 2011 - ACS Publications
This Review describes recent activity in the advancement of ligands for the metabotropic glutamate 4 receptor subtype and their potential utility as central nervous system (CNS) …
Number of citations: 41 pubs.acs.org
W Luo, Q Yu, I Salcedo, HW Holloway, DK Lahiri… - Bioorganic & medicinal …, 2011 - Elsevier
Eight novel 2-(2,6-dioxopiperidin-3-yl)phthalimidine EM-12 dithiocarbamates 9 and 10, N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines 11–14 and 3-substituted 2,6-…
Number of citations: 24 www.sciencedirect.com
V Frauman, W William - 2022 - escholarship.org
Hepatitis C Virus (HCV) contains an Internal Ribosome Entry Site (IRES), which is a 5’ region of noncoding RNA that allows for the viral genome to initiate cap independent translation, …
Number of citations: 0 escholarship.org
T Hermann - 2022 - search.proquest.com
Hepatitis C Virus (HCV) contains an Internal Ribosome Entry Site (IRES), which is a 5’region of noncoding RNA that allows for the viral genome to initiate cap independent translation, …
Number of citations: 0 search.proquest.com
S Ohuchi, H Koyama, H Shigehisa - ACS Catalysis, 2021 - ACS Publications
Cyclic guanidines are found in many biologically active compounds and natural products. Further, the formation of the atypical seven-membered ring of cyclic guanidine remains …
Number of citations: 24 pubs.acs.org

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